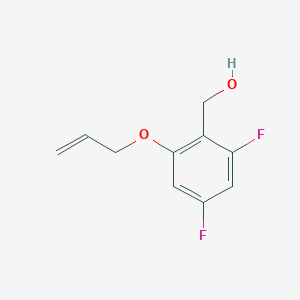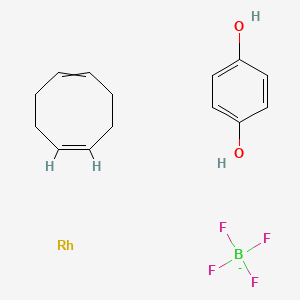
benzene-1,4-diol;(5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate is a rhodium-based catalyst with the molecular formula C14H18BF4O2Rh and a molecular weight of 408.00 g/mol . This compound is known for its yellow powder form and is widely used in various catalytic processes due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and hydroquinone in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The final product is then purified and characterized to ensure it meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to form rhodium(0) species.
Substitution: The compound can undergo ligand substitution reactions with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often used as catalysts in various chemical processes .
Wissenschaftliche Forschungsanwendungen
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with various ligands, leading to the formation of active catalytic species. These species can then participate in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Acetylacetonatobis(ethylene)rhodium(I)
Uniqueness
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate is unique due to its combination of 1,5-cyclooctadiene and hydroquinone ligands, which provide distinct electronic and steric properties. This uniqueness allows it to exhibit different catalytic behaviors compared to other rhodium complexes .
Eigenschaften
Molekularformel |
C14H18BF4O2Rh- |
|---|---|
Molekulargewicht |
408.00 g/mol |
IUPAC-Name |
benzene-1,4-diol;(5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7?;;; |
InChI-Schlüssel |
AZTYAQCGFXPPHA-PGUQZTAYSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C1C/C=C\CCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


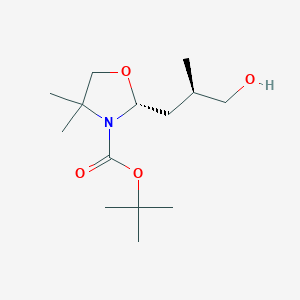
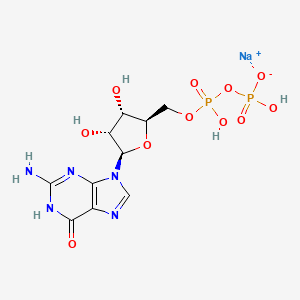

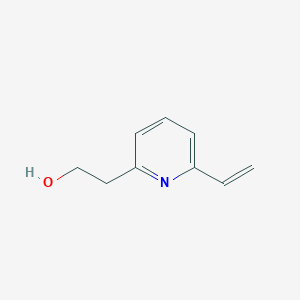
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)
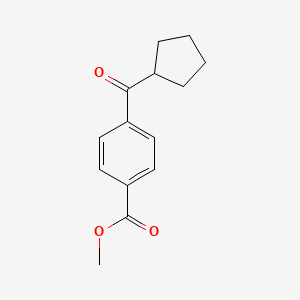
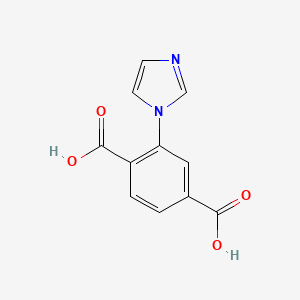
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
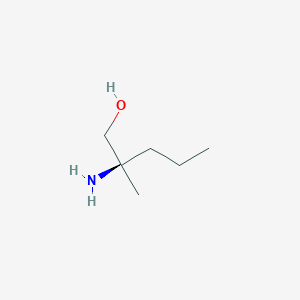
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)

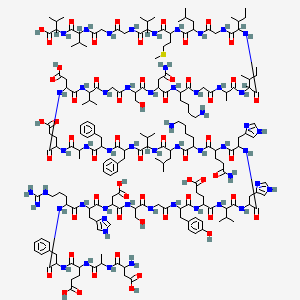
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
